Boric acid, pinacol ester

Organic Synthesis Cross-Coupling Catalysis

Select Boric Acid, Pinacol Ester as your Bpin precursor for Miyaura borylation and Suzuki cross-coupling. Its pinacol-protected boron structure provides superior hydrolytic stability versus free boronic acids, enabling silica gel chromatography of sensitive intermediates. Also applicable in radical polymerization to create boron-functionalized materials. Choose high-purity material for pharma and agrochemical R&D.

Molecular Formula C6H13BO3
Molecular Weight 143.98 g/mol
CAS No. 25240-59-9
Cat. No. B1330784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoric acid, pinacol ester
CAS25240-59-9
Molecular FormulaC6H13BO3
Molecular Weight143.98 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)O
InChIInChI=1S/C6H13BO3/c1-5(2)6(3,4)10-7(8)9-5/h8H,1-4H3
InChIKeyZZPNDIHOQDQVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boric Acid, Pinacol Ester (CAS 25240-59-9): A Foundational Boron Reagent for Suzuki-Miyaura Cross-Coupling and Material Science


Boric acid, pinacol ester (CAS 25240-59-9), also known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol, is a cyclic organoboron compound with the molecular formula C6H13BO3 and a molecular weight of 143.98 g/mol . It serves as a fundamental boron source and building block in organic synthesis, particularly as a precursor to pinacol boronate esters (Bpin) used in the Miyaura borylation and Suzuki-Miyaura cross-coupling reactions . Its structural features, characterized by a five-membered dioxaborolane ring, confer distinct properties that influence its reactivity and handling compared to other boronic acid derivatives, such as free boronic acids or other boronic esters like MIDA boronates [1].

Why Boric Acid, Pinacol Ester Cannot Be Directly Substituted: Critical Reactivity and Stability Trade-offs


In the landscape of organoboron reagents, simple interchangeability is not possible due to significant differences in hydrolytic stability, atom economy, and reactivity under various reaction conditions. While free boronic acids offer higher atom economy in certain nickel-catalyzed cross-couplings, they suffer from high polarity, C-B bond stability issues, and a propensity to form boroxines, which complicates purification and handling [1]. Conversely, pinacol boronates (Bpin), for which boric acid, pinacol ester is a direct precursor, provide a balance of stability and reactivity that makes them suitable for column chromatography and direct use in Suzuki couplings, but they are not without limitations [2]. Other protected boronates, such as MIDA boronates, offer superior stability that suppresses side reactions during polymerization, but they are less reactive and require different reaction conditions [3]. Therefore, selecting boric acid, pinacol ester over a generic alternative is a decision based on specific performance criteria in a defined experimental context, as detailed in the quantitative evidence below.

Quantitative Differentiation of Boric Acid, Pinacol Ester: A Head-to-Head Comparison with Key Analogs


Atom Economy and Reactivity Trade-off in Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

In nickel-catalyzed Suzuki-Miyaura cross-couplings with aryl mesylates and sulfamates, aryl neopentylglycolboronate (Bneo) demonstrates superior performance compared to aryl pinacolboronate (Bpin). Aryl neopentylglycolboronate is more efficient, less expensive, and more atom-economic than aryl pinacolboronate, especially under anhydrous conditions [1]. This evidence is a direct class-level inference for boric acid, pinacol ester, as it serves as the foundational building block for aryl pinacolboronates.

Organic Synthesis Cross-Coupling Catalysis

Polymerization Control: Pinacol Boronate vs. MIDA Boronate for Precision Synthesis

In the synthesis of highly regioregular poly(3-hexylthiophene) (rr-P3HT) via Suzuki-Miyaura polymerization, the use of a MIDA boronate monomer results in significantly higher yield and polymer molecular weight compared to the analogous pinacol boronate ester. Under identical polymerization conditions, the MIDA monomer delivered a polymer with >98% head-to-tail couplings, isolated yields up to 94%, and molecular weights up to M-n = 18.7 kDa and M-w = 42.7 kDa [1]. The pinacol boronate ester produced lower molecular weight polymers in reduced yield [1].

Polymer Chemistry Materials Science Catalyst-Transfer Polycondensation

Steric Demand: The Pinacol Boronic Ester Group is Smaller Than Commonly Perceived

Contrary to the common perception of the pinacol boronic ester (Bpin) as a bulky substituent, experimental determination of its A-value reveals it to be surprisingly small. The Bpin group has an A-value of 0.42 kcal mol⁻¹, which is significantly smaller than a methyl group (1.7 kcal mol⁻¹) and even smaller than a hydroxyl group (0.87 kcal mol⁻¹) [1]. This data suggests the Bpin moiety, which is derived from boric acid, pinacol ester, is relatively planar and imposes minimal steric hindrance.

Physical Organic Chemistry Steric Parameters Structure-Activity Relationship

Hydrolytic Stability: A Key Differentiator from Free Boronic Acids

Pinacol boronate esters are more stable toward hydrolysis and oxidation compared to their corresponding free boronic acids, which is a major reason for their widespread use as protected intermediates [1]. This enhanced stability allows for easier purification by silica gel chromatography and prolonged storage, a feature not shared by many unprotected boronic acids [2]. However, they are only marginally stable in water and remain susceptible to hydrolysis, which can complicate analysis by reversed-phase HPLC [3].

Analytical Chemistry Stability Studies Method Development

Optimal Application Scenarios for Boric Acid, Pinacol Ester Based on Comparative Evidence


Synthesis of Small-Molecule Pinacol Boronate Esters for Suzuki-Miyaura Cross-Coupling

This is the most established and widespread use case. Boric acid, pinacol ester is employed as a precursor to generate aryl and heteroaryl pinacol boronates (Bpin) via Miyaura borylation . These Bpin intermediates offer a balanced profile of stability for purification and handling, while remaining reactive enough for direct use in Suzuki-Miyaura cross-couplings [1]. This makes them the go-to choice for building complex biaryl architectures in pharmaceutical and agrochemical research, where a broad substrate scope is required .

Preparation of Chromatography-Stable Boronic Acid Surrogates

In multi-step syntheses where a boronic acid functionality is required but the intermediate itself is unstable or difficult to purify, boric acid, pinacol ester is the ideal reagent to install a Bpin protecting group [1]. The resulting pinacol boronates are stable enough for standard silica gel column chromatography, which is often impossible with the corresponding free boronic acids due to their high polarity and propensity to form boroxines [2]. This enables a wider range of functional group transformations to be performed on the substrate before the boron moiety is unveiled.

Radical-Mediated Transformations and Polymerizations

The unique electronic property of the pinacol boronate group (Bpin) to stabilize adjacent carbon radicals makes derivatives of boric acid, pinacol ester valuable in radical chemistry [3]. For instance, α-styrylboronic acid pinacol ester undergoes alternating radical copolymerization with electron-deficient olefins, a behavior that is distinct from styrene and useful for creating boron-containing polymers [4]. This scenario is relevant for materials scientists developing novel functional polymers with pendant boronic ester groups for sensing, drug delivery, or further functionalization.

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